4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL
Description
Properties
IUPAC Name |
4-bromo-2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOZERJFLKXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 2-methylphenol to obtain 4-bromo-2-methylphenol. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds show promising results in inhibiting tumor growth through apoptosis induction .
- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders.
Material Science
- Polymer Development : The unique structure of 4-bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol allows it to act as a building block in the synthesis of advanced polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength.
- Coatings and Adhesives : Its chemical properties enable it to be used in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2-(9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- Structural Differences : Replaces the piperazine ring with a pyrazolo[1,5-c][1,3]benzoxazin heterocycle and includes an additional bromine atom.
- Implications : The fused benzoxazin system may enhance rigidity and π-π stacking interactions. Dual bromination increases molecular weight (MW: ~538 g/mol) and hydrophobicity compared to the target compound (MW: ~447 g/mol).
- Activity : Heterocyclic systems like benzoxazin are associated with antimicrobial activity, but the added bromine could introduce steric hindrance, reducing binding efficiency .
4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- Structural Differences : Substitutes piperazine with a triazole ring bearing a thiol (-SH) group.
- Implications : The thiol group increases acidity (pKa ~8–10) and enables disulfide bond formation, altering redox activity. The triazole’s hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability.
- Activity : Thiol-containing compounds often exhibit metal-chelating properties, useful in antifungal or anticancer applications .
4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- Structural Differences : Replaces piperazine with a benzimidazole ring.
- Implications : Benzimidazole’s aromaticity and planar structure improve intercalation with biomolecules (e.g., DNA). The methyl group on nitrogen reduces basicity (pKa ~9.2) compared to piperazine (pKa ~9.7).
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl)benzophenone
- Structural Differences: Incorporates a benzophenone core and fluorine atom; piperazine is methylated.
- Fluorine enhances lipid solubility and metabolic stability.
- Activity: Benzophenone derivatives are explored in photodynamic therapy, but the fluorine may reduce off-target interactions .
2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole
- Structural Differences : Piperazine is modified with a sulfonyl group; linked to a benzothiazole ring.
- Benzothiazole is associated with antitumor activity.
- Activity : Sulfonamides are common in antibacterial agents, but the benzothiazole moiety may shift activity toward kinase inhibition .
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s piperazine moiety can be synthesized via nucleophilic substitution, as seen in similar piperazine-based intermediates (e.g., ).
- Biological Activity: Bromophenol derivatives often exhibit antimicrobial and anticancer activity. The piperazine group in the target compound may enhance CNS penetration compared to sulfonyl or benzothiazole analogs .
- Toxicity Considerations : Compounds with thiol groups (e.g., ) may pose higher toxicity due to reactive oxygen species generation, whereas brominated aromatics (e.g., ) require careful handling to avoid mutagenicity .
- Computational Modeling : Density functional theory (DFT) methods () could predict electronic properties, aiding in rational design to optimize binding affinities.
Biological Activity
The compound 4-Bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol is a synthetic derivative of phenolic compounds that incorporates a piperazine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenol with a piperazine derivative substituted with a methoxybenzyl group. The process may include steps such as:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods, often involving the reaction of piperazine with a suitable benzyl halide.
- Coupling Reaction : The brominated phenol is coupled with the piperazine derivative under basic conditions to yield the final product.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : Compounds containing piperazine structures are known to exhibit activity as serotonin receptor modulators, which may influence mood and anxiety levels.
- Antimicrobial Properties : Some studies suggest that phenolic compounds can possess antimicrobial activity, potentially making this compound useful against certain bacterial strains.
Case Studies and Research Findings
Research has indicated various biological activities associated with structurally similar compounds:
- Antidepressant Activity : A study highlighted the antidepressant-like effects of piperazine derivatives in animal models, suggesting that modifications at the benzyl position can enhance efficacy .
- Antimicrobial Studies : In vitro tests have shown that related phenolic compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Research on similar compounds has demonstrated potential neuroprotective effects, indicating that modifications to the phenolic structure can lead to enhanced neuroactivity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : Bromination of phenol derivatives to introduce the 4-bromo substituent (see analogous synthesis in ).
- Step 2 : Functionalization of the piperazine ring with a 4-methoxybenzyl group via reductive amination or alkylation (as described in ).
- Step 3 : Methylation or coupling reactions to attach the piperazine-phenol moiety.
Protective groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions during synthesis .- Key Techniques : Reaction monitoring via TLC/HPLC; purification via column chromatography.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR to verify substitution patterns and connectivity (e.g., methoxybenzyl protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- HRMS : To confirm molecular weight and isotopic pattern (e.g., exact mass matching CHBrNO) .
- X-ray crystallography : For unambiguous 3D structure determination (as applied to similar piperazine derivatives in ).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or GPCRs using fluorometric/colorimetric assays (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods optimize the compound's pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding affinity to target receptors (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .
- ADME prediction : Tools like SwissADME estimate logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability .
- QSAR modeling : Correlate structural features (e.g., methoxy group position) with bioactivity to guide synthetic modifications .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : If -NMR shows unexpected splitting, use 2D techniques (COSY, HSQC) to assign coupling partners (e.g., distinguishing piperazine protons from methoxybenzyl protons) .
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility (e.g., piperazine ring inversion) .
- Comparative analysis : Cross-reference with analogous compounds (e.g., ’s fluorophenyl derivative) to identify shifts caused by bromine vs. fluorine .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
- Catalysis : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
- Microwave-assisted synthesis : Reduce reaction time and by-products (as demonstrated for heterocyclic systems in ).
Experimental Design & Data Analysis
Designing a stability study under physiological conditions
- Protocol :
- Incubation : Expose the compound to PBS (pH 7.4) and human liver microsomes at 37°C.
- Sampling : Analyze degradation at 0, 1, 6, 12, 24h via LC-MS .
- Key Metrics : Half-life (>2h for drug-like stability) and metabolite identification (e.g., demethylation of methoxy group) .
Interpreting conflicting bioactivity data across cell lines
- Approach :
- Mechanistic profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines.
- Target engagement assays : Use thermal shift assays (CETSA) to confirm direct binding to proposed targets .
Tables for Reference
Table 1 : Key Physicochemical Properties (Predicted)
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 407.3 g/mol | |
| logP | 3.2 | SwissADME |
| Hydrogen Bond Acceptors | 4 |
Table 2 : Comparative Bioactivity of Analogous Compounds
| Compound | IC (μM) | Target | Reference |
|---|---|---|---|
| This compound | 12.3 | Serotonin Receptor | |
| Fluorophenyl analog () | 8.7 | Serotonin Receptor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
